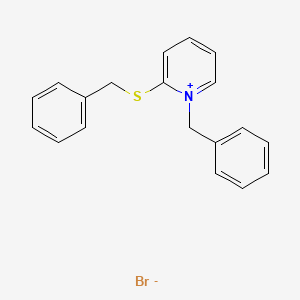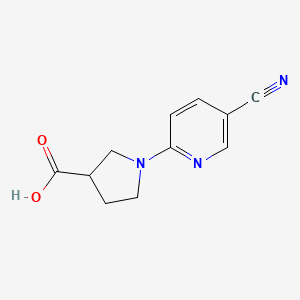
1-(chloromethyl)-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-3-cyano-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a chloromethyl group and a cyano group in the indole ring makes 1-(chloromethyl)-1H-indole-3-carbonitrile a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)-3-cyano-1H-indole can be synthesized through various methods. One common approach involves the chloromethylation of 3-cyanoindole. The reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under acidic conditions, and the chloromethyl group is introduced at the 1-position of the indole ring .
Industrial Production Methods
In industrial settings, the production of 1-(chloromethyl)-1H-indole-3-carbonitrile may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of environmentally friendly catalysts and solvents is also a focus to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Chloromethyl)-3-cyano-1H-indole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Nucleophilic Substitution: Substituted indoles with various functional groups.
Oxidation: Indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: 1-(Aminomethyl)-3-cyano-1H-indole.
Applications De Recherche Scientifique
1-(Chloromethyl)-3-cyano-1H-indole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and agrochemicals
Mécanisme D'action
The mechanism of action of 1-(chloromethyl)-1H-indole-3-carbonitrile depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Bromomethyl)-3-cyano-1H-indole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(Chloromethyl)-3-nitro-1H-indole: Similar structure but with a nitro group instead of a cyano group.
1-(Chloromethyl)-3-methyl-1H-indole: Similar structure but with a methyl group instead of a cyano group
Uniqueness
1-(Chloromethyl)-3-cyano-1H-indole is unique due to the presence of both a chloromethyl and a cyano group, which provides a combination of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple fields .
Propriétés
Formule moléculaire |
C10H7ClN2 |
|---|---|
Poids moléculaire |
190.63 g/mol |
Nom IUPAC |
1-(chloromethyl)indole-3-carbonitrile |
InChI |
InChI=1S/C10H7ClN2/c11-7-13-6-8(5-12)9-3-1-2-4-10(9)13/h1-4,6H,7H2 |
Clé InChI |
LAWPSHCWHBBAIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2CCl)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(Methanesulfinyl)acetyl]phenyl}benzamide](/img/structure/B8539896.png)

![3-Aminomethylimidazo[5,1-b]thiazole](/img/structure/B8539908.png)

![(2S)-1-[(4-fluorophenyl)sulfonyl]-2-piperidinecarboxylic acid](/img/structure/B8539926.png)
![Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate](/img/structure/B8539938.png)

![1-Piperidineacetamide,n-(2,3-dihydro-2-oxo-6-benzoxazolyl)-4-[(4-hydroxyphenyl)methyl]-a-oxo-](/img/structure/B8539949.png)





